molecular formula C7H5ClF3NO3S B6330896 2-Amino-5-chloro-3-(trifluoromethyl)benzenesulfonic acid CAS No. 434-26-4

2-Amino-5-chloro-3-(trifluoromethyl)benzenesulfonic acid

Cat. No. B6330896
CAS RN: 434-26-4
M. Wt: 275.63 g/mol
InChI Key: ZRJIOHJJKYYDOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-chloro-3-(trifluoromethyl)benzenesulfonic acid, or 2-ACTFB, is an important organic compound used in various laboratory experiments and research applications. It is a white crystalline solid with a molecular formula of C7H6ClF3NO3S. This compound is known for its unique chemical and physical properties, which make it suitable for a variety of applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-Amino-5-chloro-3-(trifluoromethyl)benzenesulfonic acid involves the reaction of 2-Amino-5-chloro-3-(trifluoromethyl)benzenesulfonyl chloride with aqueous ammonia.

Starting Materials
2-Amino-5-chloro-3-(trifluoromethyl)benzenesulfonyl chloride, Aqueous ammonia

Reaction
Add 2-Amino-5-chloro-3-(trifluoromethyl)benzenesulfonyl chloride to a round-bottom flask, Add a few drops of water to the flask to dissolve the compound, Slowly add aqueous ammonia to the flask while stirring, Heat the mixture to 50-60°C and stir for 2-3 hours, Cool the mixture to room temperature and filter the precipitated product, Wash the product with water and dry it in a vacuum oven, The resulting product is 2-Amino-5-chloro-3-(trifluoromethyl)benzenesulfonic acid

Scientific Research Applications

2-ACTFB is used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various organic compounds, such as 2-amino-5-chlorobenzene, 2-chloro-5-trifluoromethylbenzene, and 2-amino-3-chloro-5-trifluoromethylbenzene. It has also been used as a catalyst in the synthesis of various organic compounds. Additionally, 2-ACTFB has been used as a reagent in the synthesis of pharmaceuticals, such as antibiotics and antifungal agents.

Mechanism Of Action

2-ACTFB acts as an acid catalyst in many organic reactions. This is due to its ability to donate a proton to the reaction, which increases the rate of the reaction. Additionally, 2-ACTFB can act as a nucleophile, which means that it can react with electrophiles to form covalent bonds. This is due to its electron-withdrawing trifluoromethyl group, which makes it a good nucleophile.

Biochemical And Physiological Effects

2-ACTFB has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have a variety of effects, such as increased alertness and improved memory. Additionally, 2-ACTFB has been found to have anti-inflammatory and anti-cancer effects.

Advantages And Limitations For Lab Experiments

2-ACTFB has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is stable under a wide range of conditions. Additionally, it is non-toxic and has a low vapor pressure, which makes it suitable for use in enclosed spaces. However, 2-ACTFB also has some limitations. It is not very soluble in water, and it has a relatively low boiling point, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for 2-ACTFB research. One possible direction is the development of new synthetic methods for the synthesis of 2-ACTFB and its derivatives. Additionally, further research into the biochemical and physiological effects of 2-ACTFB could lead to the development of new therapeutic agents. Finally, further research into the mechanism of action of 2-ACTFB could lead to the development of more efficient catalysts for organic reactions.

properties

IUPAC Name

2-amino-5-chloro-3-(trifluoromethyl)benzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO3S/c8-3-1-4(7(9,10)11)6(12)5(2-3)16(13,14)15/h1-2H,12H2,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJIOHJJKYYDOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)S(=O)(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-chloro-3-(trifluoromethyl)benzenesulfonic acid

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